6-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromo, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolothiadiazine core, followed by the introduction of the bromo and methoxy substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazolothiadiazine core allows it to bind to certain enzymes or receptors, modulating their activity. The bromo and methoxy substituents may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Compared to other triazolothiadiazine derivatives, 6-(3-BROMO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents. Similar compounds include:
- 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- 6-(3-FLUORO-4-METHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
These similar compounds share the same core structure but differ in the halogen substituent, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C21H22BrN5O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-11-7-12(2)9-15(8-11)23-20(28)19-18(14-5-6-17(29-4)16(22)10-14)26-27-13(3)24-25-21(27)30-19/h5-10,18-19,26H,1-4H3,(H,23,28) |
InChI Key |
HNAVHUCEJFVIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br)C |
Origin of Product |
United States |
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